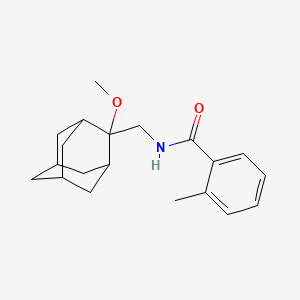

![molecular formula C21H17N5OS B2494439 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-29-3](/img/structure/B2494439.png)

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone" is a complex organic molecule that includes several notable functional groups and rings, such as indole, triazolo, pyridazine, and thioethanone moieties. These components suggest that the compound might exhibit interesting chemical and physical properties, potentially making it a candidate for further research in various fields of chemistry and pharmacology, excluding drug usage and dosage considerations.

Synthesis Analysis

The synthesis of compounds related to "1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone" typically involves multi-step reactions, starting from precursors such as bromoethanones and indole or pyridazine derivatives. For example, Salem et al. (2016) describe the synthesis of triazolo-thiadiazines, which could be analogous to the triazolo[4,3-b]pyridazin moiety present in the target compound through reactions involving bromo-precursors and appropriate aminotriazolethiol or di-/poly(bromo) compounds (Salem et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using spectroscopic methods and, in some cases, X-ray crystallography. Boraei et al. (2023) have detailed the X-ray crystal structure analysis of substituted triazolo pyridazine derivatives, providing insights into the molecular arrangement and confirming the structures via spectral characterizations (Boraei et al., 2023).

Chemical Reactions and Properties

Compounds in this category can participate in various chemical reactions, reflecting their rich functional group content. For instance, reactions involving amino groups or thiol groups can lead to the formation of new derivatives, potentially altering the compound's physical and chemical properties. Studies like those by Attaby et al. (2006) on pyrazolo[3,4-b]pyridin derivatives highlight the reactivity of such compounds, including diazotization and reactions with isothiocyanates to yield thiourea derivatives (Attaby et al., 2006).

Scientific Research Applications

Synthesis of Nitrogen/Sulfur Heterocycles

A study by Boraei et al. (2020) describes the synthesis of nitrogen and sulfur heterocyclic systems, linking indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids. This synthesis approach could potentially be applicable to the compound , considering its structural similarity (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Anticoronavirus and Antitumoral Activity

Jilloju et al. (2021) researched derivatives of 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine, finding that structural variations on the phenyl moiety influenced biological properties towards antiviral or antitumoral activity. This suggests potential applications in antiviral and cancer research for similar compounds (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Antimicrobial Applications

Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives as novel antimicrobial agents. These compounds, due to their structural similarity, might hint at antimicrobial applications for the compound (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Synthesis and Transformation of Triazoles

Pokhodylo et al. (2009) discussed the synthesis and transformations of 1,2,3-triazole derivatives, which might provide insights into the synthetic pathways and potential applications for similar triazole-containing compounds (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).

Cholinesterase Inhibitors

Mohsen (2012) synthesized 1,2,4-triazole and triazolothiadiazines derivatives as cholinesterase inhibitors, indicating possible applications in treating conditions like Alzheimer's disease (Mohsen, 2012).

Novel Synthesis Approaches

Salem et al. (2016) reported on the synthesis of novel triazolothiadiazine derivatives, highlighting innovative synthetic methods that could be relevant for producing similar compounds (Salem, Darweesh, Farag, & Elwahy, 2016).

Potential Anticancer Agents

Rashed, Nemr, and El Ashry (1993) synthesized derivatives of 1,2,4-triazolo[4′,3′:2,3][1,2,4]triazino[5,6-b]indole, indicating the potential of such compounds in anticancer research (Rashed, Nemr, & El Ashry, 1993).

Anticonvulsant Evaluation

Ahuja and Siddiqui (2014) synthesized indole C-3 substituted triazine derivatives and evaluated them as anticonvulsant agents, providing a potential application for similar structures (Ahuja & Siddiqui, 2014).

Anticancer Activity of Triazolothiadiazines

Arandkar and Vedula (2018) conducted an expeditious synthesis of triazolothiadiazine derivatives with notable in vitro anticancer activity, suggesting a research avenue for similar compounds (Arandkar & Vedula, 2018).

Future Directions

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c27-20(25-13-12-15-6-4-5-9-17(15)25)14-28-19-11-10-18-22-23-21(26(18)24-19)16-7-2-1-3-8-16/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNRORYCJVMUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)